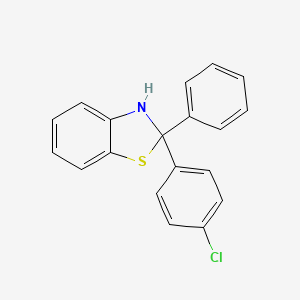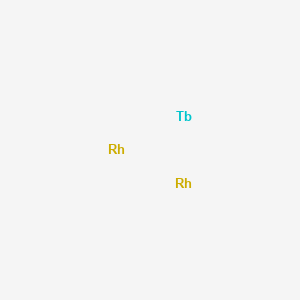
Rhodium;terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium-terbium compounds are a unique class of materials that combine the properties of rhodium, a transition metal, and terbium, a lanthanide Rhodium is known for its catalytic properties and resistance to oxidation, while terbium is valued for its magnetic and luminescent properties
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Rhodium-terbium compounds can be synthesized through various methods, including solid-state reactions and solution-based techniques. One common approach involves the reaction of rhodium chloride with terbium nitrate in an aqueous solution, followed by precipitation and calcination to obtain the desired compound.
Reaction Conditions: Typical reaction conditions include temperatures ranging from 500°C to 1000°C, depending on the specific compound being synthesized. The use of reducing agents, such as hydrogen gas, can also be employed to facilitate the formation of the desired product.
Industrial Production Methods:
Solvent Extraction: Industrial production of rhodium-terbium compounds often involves solvent extraction techniques to separate and purify the individual elements before combining them.
Electrochemical Methods: Electrochemical deposition can also be used to produce thin films of rhodium-terbium compounds, which are useful in electronic applications.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen, chlorine, and nitric acid.
Reducing Agents: Hydrogen gas and sodium borohydride are frequently used as reducing agents.
Major Products:
Oxides: Oxidation reactions typically produce rhodium and terbium oxides, such as RhO₂ and Tb₂O₃.
Hydrides: Reduction reactions can yield rhodium hydrides, which are useful in catalytic applications.
Chemistry:
Materials Science: These compounds are investigated for their potential use in creating advanced materials with unique magnetic and electronic properties.
Biology and Medicine:
Therapeutic Agents: Rhodium complexes have shown promise as therapeutic agents in the treatment of cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of rhodium-terbium compounds varies depending on their application. In catalysis, rhodium acts as the active site for chemical reactions, facilitating the conversion of reactants to products. Terbium’s role is often to enhance the stability and activity of the catalyst through its magnetic and electronic properties .
In therapeutic applications, rhodium complexes interact with biological molecules, such as DNA and proteins, to exert their effects. These interactions can lead to the inhibition of cellular processes, such as DNA replication, ultimately resulting in cell death . Terbium’s luminescent properties are utilized in bioimaging to track the distribution and activity of therapeutic agents within the body .
Comparison with Similar Compounds
Properties
CAS No. |
12138-01-1 |
|---|---|
Molecular Formula |
Rh2Tb |
Molecular Weight |
364.7363 g/mol |
IUPAC Name |
rhodium;terbium |
InChI |
InChI=1S/2Rh.Tb |
InChI Key |
ONTQYPWKCMOGTA-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



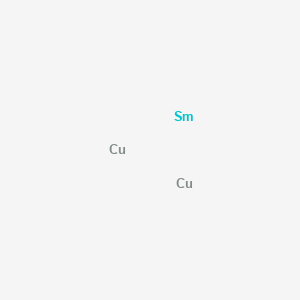
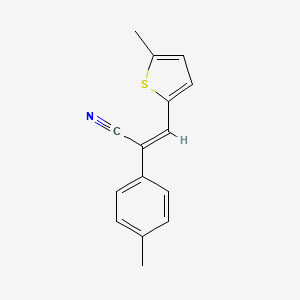
![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)

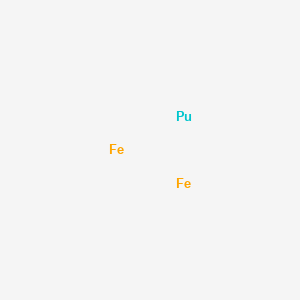
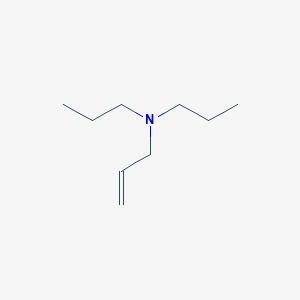

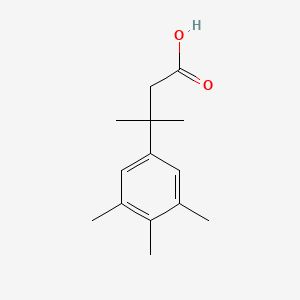
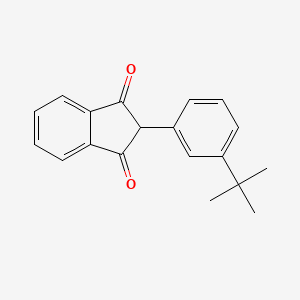

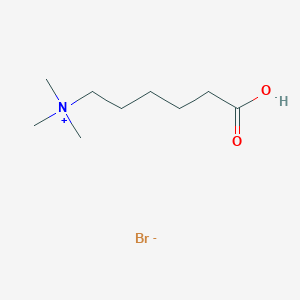
![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
